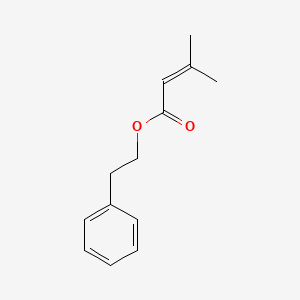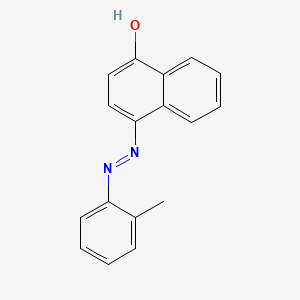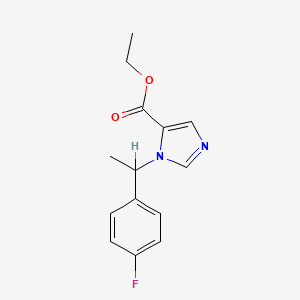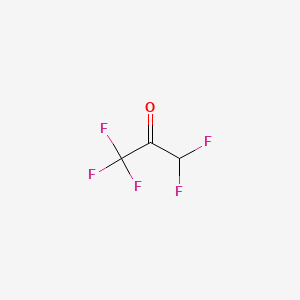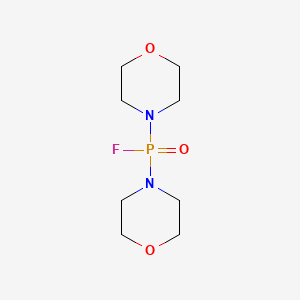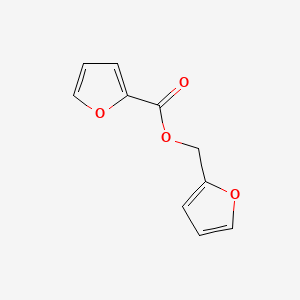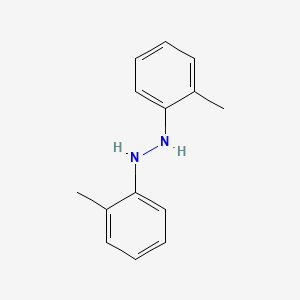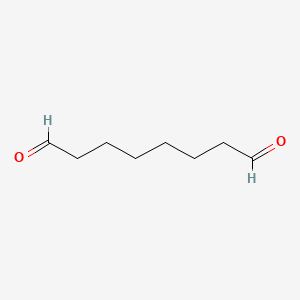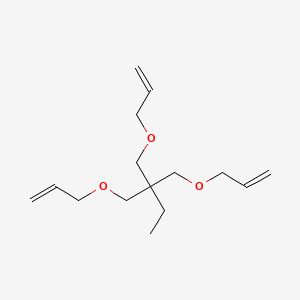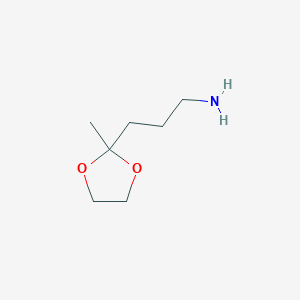
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
Übersicht
Beschreibung
3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine (MDPA) is a synthetic organic compound that has been used in a variety of scientific research applications. MDPA is a versatile compound that can be used in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
Glycerin Carbonate-Based Intermediates : The compound has been used in the synthesis of glycerin carbonate-based intermediates. This involves a Williamson ether synthesis process and is significant for creating polyhydroxyurethanes without isocyanate. These polyhydroxyurethanes show varying glass transition temperatures and molecular weights, suggesting potential applications in materials science (Benyahya et al., 2011).
Polymer Synthesis and Characterization : It has been instrumental in the synthesis and characterization of polymers like poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], with research focusing on their thermal degradation. This highlights its role in developing polymers with specific thermal properties (Coskun et al., 1998).
Chemical Synthesis and Characterization
Formation of Vic-Dioxime Complexes : The compound has been used in synthesizing vic-dioxime complexes, with a focus on forming mononuclear complexes with various metals. This research is essential for understanding complex metal-ligand interactions (Canpolat & Kaya, 2005).
Photochemical Additions and Stereochemistry : Studies have explored its role in photochemical additions, contributing to the understanding of the stereochemistry of related radicals. This research is fundamental in organic chemistry, particularly in understanding radical reactions and configurations (Kobayashi & Simamura, 1973).
Novel Compounds and Reactions
Synthesis of Nucleosides and HIV Research : Its derivatives have been synthesized for potential use as inhibitors of HIV, showing the compound's relevance in medicinal chemistry and drug development (Bran̊alt et al., 1996).
Derivative Reactions with Hydrazines : Research into reactions with hydrazines has led to the creation of various novel compounds, indicating its versatility in organic synthesis (Imafuku et al., 1987).
Eigenschaften
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXCMWOVRDQPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339912 | |
| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66442-97-5 | |
| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

